2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing bicyclic heterocycle. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, which has garnered significant attention due to its wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This method uses 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials and is carried out at 130°C in DMF . Another method involves the multicomponent synthesis starting from 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods
the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for industrial-scale production due to its broad substrate scope, good functional group tolerance, and gram-scale preparation capabilities .
Chemical Reactions Analysis
Types of Reactions
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C3-selenylation.
Substitution: Metal-free C-3 chalcogenation (sulfenylation and selenylation).
Cyclization: Palladium-catalyzed direct alkenylation.
Common Reagents and Conditions
Oxidation: Diphenyl diselenide and electrochemical conditions.
Substitution: Aryl sulfonyl hydrazides and iodine under mild conditions.
Cyclization: Palladium catalyst and oxygen as the terminal oxidant.
Major Products
Oxidation: Seleno-substituted N-heterocycles.
Substitution: 3-ArS/ArSe derivatives.
Cyclization: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antipsychotic and antiulcer effects are likely mediated through its interaction with specific receptors and enzymes in the body .
Comparison with Similar Compounds
Similar Compounds
- 4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
Uniqueness
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of anilino and hydroxyiminomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15-12(10-16-21)14(17-11-6-2-1-3-7-11)18-13-8-4-5-9-19(13)15/h1-10,17,21H/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZZDKUAFVUVPC-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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